REACTION_CXSMILES
|
[CH:1]1([Mg]Br)C[CH2:5][CH2:4][CH2:3][CH2:2]1.C[N:10]1CCCC1.[Cl:15][C:16]1[CH:25]=[C:24](Cl)[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[N:17]=1.O>C(OCC)C.C1COCC1.[Cl-].[Zn+2].[Cl-].CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[Cl:15][C:16]1[N:10]=[C:24]([CH:25]2[CH2:5][CH2:4][CH2:3][CH2:2][CH2:1]2)[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[N:17]=1 |f:6.7.8,^1:43,49|
|
Name
|
cyclohexylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)[Mg]Br
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=C1)Cl
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
catalyst
|
Smiles
|
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the desiccant was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=6:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=N1)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |